molecular formula C21H21N5O2S B4937874 2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide

2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide

Cat. No.: B4937874
M. Wt: 407.5 g/mol
InChI Key: LGNKEUPFVSCRFP-UHFFFAOYSA-N
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Description

2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a triazole ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a “click” reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Phenylpropyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the benzoxazole core is alkylated with a phenylpropyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoxazole core can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenyl-2H-1,2,4-triazol-3-yl)pyridine: Another triazole-containing compound with similar applications in coordination chemistry and materials science.

    2,6-bis(1,2,3-triazol-4-yl)pyridine: A terdentate ligand used in the formation of metal complexes and supramolecular assemblies.

Uniqueness

2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a benzoxazole core allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-(3-phenylpropyl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c27-21(22-11-12-29-20-14-23-26-25-20)16-9-10-18-17(13-16)24-19(28-18)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,22,27)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNKEUPFVSCRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC3=C(O2)C=CC(=C3)C(=O)NCCSC4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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